O-((3aR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl) S-methyl carbonodithioate
Description
O-((3aR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl) S-methyl carbonodithioate is a complex carbohydrate-derived dithiocarbonate ester. Its structure features a fused tetrahydrofuro[2,3-d][1,3]dioxolane core with multiple stereochemical centers, a dioxolane-protected diol group, and a methyl carbonodithioate moiety. This compound is likely synthesized via nucleophilic substitution or esterification reactions involving precursor alcohols or sulfonates, as seen in analogous compounds . Its stereochemical complexity and functional groups make it relevant in pharmaceutical and materials chemistry, particularly for prodrug development or as a synthetic intermediate.
Properties
IUPAC Name |
O-[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6S2/c1-13(2)15-6-7(18-13)8-9(17-12(21)22-5)10-11(16-8)20-14(3,4)19-10/h7-11H,6H2,1-5H3/t7-,8-,9+,10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYFQWZWTAVGKO-KAMPLNKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC(=S)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OC(=S)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
O-((3aR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl) S-methyl carbonodithioate (CAS No. 16667-96-2) is a complex organic compound with significant potential in various biological applications. Its molecular formula is C14H22O6S2, and it has a molecular weight of 350.45 g/mol. This compound is characterized by its unique structural features that may contribute to its biological activity.
Chemical Structure
The compound features multiple functional groups including dioxolane and dioxol rings that could influence its reactivity and interaction with biological systems. The stereochemistry of the compound is also notable, as it contains several chiral centers which may affect its pharmacodynamics and pharmacokinetics.
Anticancer Properties
Recent studies have indicated that compounds similar in structure to this compound exhibit promising anticancer activities. For instance:
- Cytotoxicity Against Cancer Cells : Research has shown that derivatives of dioxolane compounds can selectively induce apoptosis in cancer cells while sparing normal cells. A study demonstrated that a related glucose derivative showed preferential cytotoxicity against PANC-1 human pancreatic cancer cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds with similar structures have been observed to disrupt mitochondrial function and induce oxidative stress in cancer cells.
Antimicrobial Activity
There is emerging evidence suggesting that this compound may also possess antimicrobial properties. Compounds containing sulfur and dioxolane moieties have been documented to exhibit antibacterial effects against various strains of bacteria.
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition. Specifically:
- Inhibition of Protein Kinases : Some studies indicate that similar compounds can inhibit protein kinases involved in cancer progression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated selective cytotoxicity against PANC-1 cells with IC50 values indicating strong efficacy. |
| Study 2 | Investigated the antimicrobial properties showing significant inhibition of Gram-positive bacteria at low concentrations. |
| Study 3 | Explored enzyme inhibition mechanisms revealing potential pathways affected by dioxolane derivatives. |
Comparison with Similar Compounds
Structural Analogues with Furo-Dioxolane Backbones
Compounds sharing the tetrahydrofuro[2,3-d][1,3]dioxolane core exhibit variations in substituents and stereochemistry, leading to distinct physicochemical and biological properties.
Key Observations :
- Functional Group Impact: The target compound’s carbonodithioate group confers distinct reactivity compared to methanesulfonate (e.g., compound 34) or benzyl ether (e.g., compound in ) derivatives. Carbonodithioates are more nucleophilic, enabling applications in radical chemistry or as thiyl precursors .
- Stereochemical Complexity : All analogues require precise stereochemical control during synthesis. For example, compound 34’s synthesis involves NaH-mediated substitution, while the target compound likely employs similar stereospecific methods .
Spectroscopic Characterization
- ¹³C NMR: Dioxolane methyl groups in similar compounds resonate at δ 25–30 ppm, while carbonodithioate carbons appear at δ 190–210 ppm .
- HRMS : Molecular ion peaks for dioxolane derivatives align with theoretical masses (e.g., compound 34: [M+Na]⁺ = 475.15) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
